molecular formula C16H12BrNO B2669676 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one CAS No. 1069051-39-3

1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one

Cat. No.: B2669676
CAS No.: 1069051-39-3
M. Wt: 314.182
InChI Key: VHMKKWGDNCIPDO-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one typically involves the bromination of indole followed by a Friedel-Crafts acylation reaction. The process can be summarized as follows:

    Bromination of Indole: Indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce a bromine atom at the 5-position.

    Friedel-Crafts Acylation: The brominated indole is then subjected to Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    5-bromo-1H-indole-3-carbaldehyde: Another brominated indole derivative with different functional groups.

    1-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A compound with similar indole structure but different substituents.

Uniqueness: 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one is unique due to its specific combination of bromine substitution and phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-12-6-7-15-13(9-12)14(10-18-15)16(19)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKKWGDNCIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-bromoindole (160 g), 1-phenylacetyl-1H-1,2,3-benzotriazole (193.62 g) and methylene chloride (2120 ml) were added, the mixture was stirred under ice cooling while adding a solution of titanium(IV) chloride (179 ml) in a methylene chloride solution (450 ml) and the mixture was stirred at room temperature for 1.5 hours. To the reaction solution, methanol (220 ml) and water (1126 ml) were added, the mixture was stirred at room temperature for 21 hours and in an ice water bath for 3 hours, then the precipitated crystals were obtained by filtration to afford the above-identified compound (163.0 g).
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenylacetyl-1H-1,2,3-benzotriazole
Quantity
193.62 g
Type
reactant
Reaction Step One
Quantity
2120 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
1126 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
179 mL
Type
catalyst
Reaction Step Three

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